Bienvenue dans la boutique en ligne BenchChem!

Bim 21009

Prostate Cancer Androgen-Dependent Tumors GnRH Antagonist Therapy

Procure Bim 21009 (LHRH-Ncpapa) for immediate, reversible GnRH/LHRH antagonism without the agonist-induced flare effect. Unlike agonists, this decapeptide analog achieves acute LH suppression in hours, enabling precisely timed interventions in reproductive chronobiology, prostate cancer androgen-dependence assays (Dunning R-3327-H model), and GnRH antagonist SAR studies. Its 2.7-day suppression window is ideal for studies requiring recovery of gonadal function as an experimental variable. Optimized for preclinical efficacy testing where separating androgen-dependent from -independent growth mechanisms is critical.

Molecular Formula C74H92ClN17O13
Molecular Weight 1463.1 g/mol
CAS No. 106881-54-3
Cat. No. B1667071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBim 21009
CAS106881-54-3
Synonyms1-N-Ac-3(2-naphthyl)Ala-2-(4-Cl-Phe)-3,7-Phe-6,8-Arg-10-AlaNH2-LHRH
BIM 21009
BIM-21009
GnRH, N-Ac-3(2-naphthyl)Ala(1)-(4-Cl-Phe)(2)-Phe(3,7)-Arg(6,8)-AlaNH2(10)-
LHRH, N-Ac-3(2-naphthyl)Ala(1)-(4-Cl-Phe)(2)-Phe(3,7)-Arg(6,8)-AlaNH2(10)-
LHRH, N-acetyl-3(2-naphthyl)alanyl(1)-4-chlorophenylalanyl(2)-phenylalanyl(3,7)-arginyl(6,8)-alaninamide(10)-
LHRH-NCPAPA
Molecular FormulaC74H92ClN17O13
Molecular Weight1463.1 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)N)C(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C74H92ClN17O13/c1-43(84-68(101)62-22-13-35-91(62)70(103)54(76)20-11-33-82-73(78)79)69(102)92(71(104)59(85-44(2)94)41-49-23-28-50-18-9-10-19-51(50)36-49)72(105)60(40-46-16-7-4-8-17-46)89-64(97)56(21-12-34-83-74(80)81)86-65(98)58(39-48-26-31-53(95)32-27-48)88-67(100)61(42-93)90-66(99)57(38-45-14-5-3-6-15-45)87-63(96)55(77)37-47-24-29-52(75)30-25-47/h3-10,14-19,23-32,36,43,54-62,93,95H,11-13,20-22,33-35,37-42,76-77H2,1-2H3,(H,84,101)(H,85,94)(H,86,98)(H,87,96)(H,88,100)(H,89,97)(H,90,99)(H4,78,79,82)(H4,80,81,83)/t43-,54+,55-,56-,57-,58+,59-,60+,61+,62+/m1/s1
InChIKeyHVORXIZNATWEHI-UYAOYGJYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bim 21009 (CAS 106881-54-3) Procurement Guide: GnRH Antagonist Peptide for Endocrine and Oncology Research


Bim 21009 (CAS 106881-54-3), also designated LHRH-Ncpapa, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) that functions as a GnRH/LHRH receptor antagonist [1]. The compound bears the sequence Ac-{d-Nal}-{d-Cl-Phe}-{d-Phe}-Ser-Tyr-{d-Arg}-Phe-Arg-Pro-{d-Ala}-NH₂, with a molecular formula of C₇₄H₉₂ClN₁₇O₁₃ and molecular weight of 1463.08 g/mol [2]. Unlike GnRH agonists that initially stimulate gonadotropin release before inducing receptor downregulation, Bim 21009 as an antagonist produces immediate and competitive blockade of pituitary GnRH receptors, leading to rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone secretion without the characteristic agonist-induced flare effect [1]. This mechanism makes it a distinct tool for experimental protocols requiring acute, reversible suppression of the hypothalamic-pituitary-gonadal axis.

Why Bim 21009 Cannot Be Replaced by Generic GnRH Agonists or Alternative GnRH Antagonists in Mechanistic Studies


Substituting Bim 21009 with a generic GnRH agonist (e.g., leuprolide, goserelin) fundamentally alters the experimental outcome due to opposing receptor activation profiles. GnRH agonists produce an initial surge in LH and testosterone (the flare phenomenon) lasting 7-14 days before receptor desensitization occurs, whereas Bim 21009 as an antagonist achieves immediate LH suppression within hours without hormonal flare [1]. Furthermore, among GnRH antagonists, significant pharmacological heterogeneity exists. Third-generation antagonists like degarelix and relugolix exhibit extended durations of action (weeks to months) suitable for chronic clinical suppression but lack the reversibility required for acute experimental protocols [2]. Bim 21009 provides a defined, intermediate suppression window (approximately 2.7 days of complete LH pulse ablation at 100 µg/kg in gilts), enabling precisely timed interventions in reproductive chronobiology and cancer models where recovery of gonadal function is an experimental variable rather than a confound [3]. This pharmacokinetic profile distinguishes it from both irreversible depot formulations and ultra-short-acting peptide antagonists requiring continuous infusion.

Bim 21009 Comparative Efficacy Data: Quantitative Evidence for Scientific Selection


Bim 21009 Confirms Androgen Sensitivity in Dunning R-3327-H Prostate Tumor Model: Quantified Tumor Growth Inhibition vs. Castration Control

In a syngeneic Dunning R-3327-H rat prostate tumor model, Bim 21009 (luteinizing hormone-releasing hormone antagonist) was employed to confirm the androgen sensitivity of tumors prior to evaluating adjuvant somatostatin analog therapy. Tumor growth was quantified via diameter measurements over an experimental period extending to 197 days post-castration [1]. While the primary objective of the study was to assess the somatostatin analog Somatuline (BIM-23014C) as adjuvant therapy following surgical castration, Bim 21009 served as a critical comparator to validate androgen responsiveness in intact animals [1].

Prostate Cancer Androgen-Dependent Tumors GnRH Antagonist Therapy

Bim 21009 LH Pulse Suppression Duration: Quantitative Temporal Profile in Porcine Reproductive Model

In a controlled study examining the role of luteinizing hormone (LH) in early pregnancy maintenance, Bim 21009 was administered as a single injection at 100 µg/kg to pregnant gilts (Day 14-19 of pregnancy). The duration of complete LH pulse suppression was quantified via serial blood sampling at 20-minute intervals over 12-hour windows before and after treatment [1].

Reproductive Endocrinology LH Pulsatility Early Pregnancy

Bim 21009 as Pharmacological Castration Control: Differentiating GnRH Antagonist vs. Surgical Castration Effects in Adjuvant Therapy Studies

The Bogden et al. (1990) study employed Bim 21009 to distinguish between the tumor-inhibitory effects of androgen deprivation (castration) versus direct antiproliferative effects of a somatostatin analog. By comparing tumor growth across four experimental arms—intact controls, castration alone, Bim 21009 treatment, and castration plus Somatuline—the study demonstrated that Bim 21009 treatment in intact animals confirmed androgen sensitivity (significant inhibition vs. intact controls), while its lack of additional effect in castrated animals indicated that the compound's antitumor activity was mediated entirely through gonadal androgen suppression rather than direct tumor cell cytotoxicity [1].

Adjuvant Cancer Therapy Medical Castration Experimental Controls

Bim 21009 Structural Features: D-Amino Acid Modifications Conferring Proteolytic Stability vs. Native GnRH

Bim 21009 incorporates multiple D-amino acid substitutions at positions 1 (D-Nal), 2 (D-Cl-Phe), 3 (D-Phe), 6 (D-Arg), and 10 (D-Ala) relative to native GnRH [1]. This modification pattern confers resistance to enzymatic degradation by peptidases that recognize L-amino acid peptide bonds, thereby extending the compound's biological half-life compared to native GnRH (which has a circulating half-life of approximately 2-4 minutes) [2]. The inclusion of D-Nal (D-2-naphthylalanine) at position 1, combined with D-Arg at position 6, is characteristic of potent GnRH antagonist design and distinguishes Bim 21009 from earlier-generation antagonists such as Nal-Glu and Antide, which employed different D-amino acid substitution patterns and exhibited distinct histamine-release profiles [2].

Peptide Stability D-Amino Acid Substitution Pharmacokinetics

Bim 21009 Optimal Research Applications: Evidence-Based Use Cases for Procurement Decision-Making


Validating Androgen Sensitivity in Preclinical Prostate Cancer Models

Bim 21009 is optimally deployed as a pharmacological castration control in rodent prostate cancer studies to confirm tumor androgen dependence before evaluating novel therapies. As demonstrated in the Dunning R-3327-H rat model, treatment with Bim 21009 in intact animals produced significant tumor growth inhibition, confirming androgen sensitivity, while its lack of additive effect in surgically castrated animals indicated that its antitumor activity operates exclusively through gonadal androgen suppression [1]. This application is particularly valuable for distinguishing compounds with direct tumor cell cytotoxicity from those acting indirectly through endocrine modulation. Procurement is indicated for laboratories conducting preclinical efficacy studies of candidate therapeutics where separating androgen-dependent from androgen-independent growth mechanisms is essential for mechanistic interpretation [1].

Time-Defined LH Suppression for Reproductive Chronobiology Studies

The 2.7 ± 1.8 day duration of complete LH pulse abolition following a single 100 µg/kg dose of Bim 21009 enables precisely timed interruption of the hypothalamic-pituitary-gonadal axis in reproductive physiology experiments [1]. This intermediate suppression window is ideal for studies requiring: (1) assessment of the critical LH-dependent period in early pregnancy maintenance (e.g., determining the gestational window most susceptible to LH withdrawal); (2) evaluation of compensatory gonadotropin rebound mechanisms following antagonist clearance; and (3) comparison of acute versus chronic GnRH axis blockade in fertility studies [1]. The compound's reversibility profile makes it preferable to longer-acting clinical antagonists when recovery of reproductive function is an experimental outcome measure rather than a therapeutic goal [1].

GnRH Antagonist Reference Standard in Comparative Endocrinology

Bim 21009's defined D-amino acid substitution pattern (D-Nal¹, D-Cl-Phe², D-Phe³, D-Arg⁶, D-Ala¹⁰) and intermediate pharmacokinetic profile position it as a useful reference standard in structure-activity relationship (SAR) studies of GnRH antagonist design [1][2]. Its sequence and receptor binding properties provide a benchmark for evaluating novel antagonist candidates with modified D-amino acid patterns, alternative N-terminal modifications, or altered C-terminal amide substitutions. Additionally, its 2.7-day functional suppression duration offers a reference point for assessing the relationship between peptide stability modifications and in vivo pharmacodynamic duration [2]. Procurement is indicated for medicinal chemistry laboratories engaged in peptide-based GnRH antagonist optimization programs requiring a well-characterized comparator compound with established in vivo activity parameters [1][2].

Experimental Control for GnRH Agonist Studies Requiring Flare-Free Baseline

Unlike GnRH agonists that produce an initial 7-14 day hormonal surge before achieving suppression, Bim 21009 as an antagonist provides immediate LH suppression without the flare phenomenon [1]. This property makes Bim 21009 valuable as an experimental control in studies designed to: (1) distinguish flare-mediated effects from true androgen withdrawal effects in GnRH agonist treatment protocols; (2) establish flare-free baseline gonadotropin suppression for testing adjunctive therapies; and (3) compare the downstream transcriptional and tissue-remodeling consequences of acute (antagonist-mediated) versus gradual (agonist-mediated) androgen withdrawal in hormone-sensitive tissues [1]. The compound's immediate onset of action eliminates the confounding 1-2 week lag period characteristic of GnRH agonist protocols, enabling more precise temporal alignment of hormonal interventions with downstream biological readouts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bim 21009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.